molecular formula C2NO2- B8670145 Carbonocyanidate CAS No. 109909-16-2

Carbonocyanidate

Cat. No.: B8670145
CAS No.: 109909-16-2
M. Wt: 70.03 g/mol
InChI Key: HJMZMZRCABDKKV-UHFFFAOYSA-M
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Description

Carbonocyanidates are organic compounds characterized by the presence of a cyano group (-C≡N) bonded to a carbonate-like framework. These compounds are synthetically versatile, often serving as intermediates in organic reactions. For instance, alkyl carbonocyanidate N-oxides are synthesized via nucleophilic substitution reactions, where alkoxy groups replace leaving groups in cyanogen derivatives . Their reactivity is exemplified in C–C coupling reactions with cyclic nitronates, enabling the formation of complex heterocyclic structures through umpolung (reactivity reversal) mechanisms . Carbonocyanidates are particularly valued in synthetic organic chemistry for their ability to act as electrophilic partners, facilitating the construction of nitrogen-containing scaffolds .

Scientific Research Applications

Chemical Synthesis

Carbonocyanidate in Organic Reactions

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used for the cyanation of activated olefins and carbonyl compounds. The following table summarizes various reactions involving this compound:

Reaction Type Conditions Reference
Cyanation of activated olefinsTitanium catalyst
Cyanation of carbonyl compoundsDMAP catalyst
Asymmetric cyanationModular titanium catalyst
N-heterocyclic carbene catalyzedEthyl cyanoformate

These reactions highlight the efficiency of this compound as a cyanide source, enabling the synthesis of complex organic molecules.

Pharmaceutical Applications

Role in Drug Development

This compound derivatives have been explored for their potential therapeutic applications. They are particularly relevant in the development of drugs targeting neurological disorders and cancer treatment. Notable applications include:

  • Cyanide Scavengers : Research indicates that this compound can be modified to enhance its efficacy as a cyanide scavenger, which is crucial for treating cyanide poisoning. Studies have shown that platinum(II) complexes with carboxamide ligands exhibit improved safety profiles compared to traditional treatments .
  • Anticancer Agents : this compound derivatives have been investigated for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutics. Their mechanism often involves disrupting cellular pathways essential for cancer cell survival .

Material Science

Applications in Nanotechnology

In material science, this compound has been utilized in the synthesis of nanoparticles and nanocomposites. These materials are employed in various applications, including:

  • Electrochemical Sensors : Carbon-based nanomaterials synthesized using this compound show promise in developing sensitive electrochemical sensors for detecting environmental pollutants .
  • Drug Delivery Systems : The compound's ability to form stable complexes makes it suitable for use in targeted drug delivery systems, enhancing the bioavailability and controlled release of therapeutic agents .

Case Study 1: Cyanation Reactions

A study demonstrated the effectiveness of this compound in cyanating tertiary amines under mild conditions, resulting in high yields of desired products. The reaction was catalyzed by a novel iron-exchanged molybdophosphoric acid catalyst, showcasing the potential for industrial applications .

Case Study 2: Pharmaceutical Development

Research focused on modifying this compound derivatives led to the discovery of new compounds with enhanced activity against cancer cell lines. These modifications included structural changes that improved solubility and bioactivity, indicating a pathway for developing next-generation anticancer therapies .

Comparison with Similar Compounds

Structural Comparison

Carbonocyanidates share structural similarities with cyanate (OCN⁻) and thiocyanate (SCN⁻) ions, which also feature a linear triatomic arrangement. However, key differences arise in bonding and substituents:

Compound Molecular Formula Central Atom (X) Bond Length (X–C≡N) Hybridization
Carbonocyanidate R-O-C≡N Oxygen (O) ~1.36 Å (C–O) sp³ (O)
Cyanate OCN⁻ Oxygen (O) ~1.16 Å (C≡N) sp (N)
Thiocyanate SCN⁻ Sulfur (S) ~1.62 Å (C–S) sp (N)

Notes:

  • Carbonocyanidates feature a covalent C–O bond (sp³ hybridization at oxygen), distinguishing them from ionic cyanate/thiocyanate salts .
  • The C≡N bond length remains consistent (~1.16 Å) across all three compounds, but the X–C bond varies significantly due to differences in atomic size (S > O) .

Functional Comparison

Reactivity

  • Carbonocyanidates: Participate in umpolung reactions with nitronates, acting as electrophiles to form C–C bonds under mild conditions . This contrasts with conventional nitronate reactivity, where nucleophilic behavior dominates.
  • Cyanate/Thiocyanate : Primarily act as ambident nucleophiles, coordinating to metal centers via nitrogen or sulfur/oxygen atoms. Cyanate is less polarizable than thiocyanate, leading to weaker metal-ligand interactions .

Research Findings and Gaps

Recent studies highlight carbonocyanidates’ unique umpolung reactivity, which remains underexplored compared to cyanate/thiocyanate’s well-documented roles in coordination chemistry . However, direct comparative data on their thermodynamic stability or catalytic performance are scarce. Further research is needed to quantify their relative efficiencies in synthetic and industrial contexts.

References

Shimizu, T., Hayashi, Y., & Teramura, K. (1985). A new synthetic method for alkyl this compound N-oxides. Bull. Chem. Soc. Jpn., 58, 2519–2522.

Smirnov, V. O., et al. (2004). New C–C coupling reaction of cyclic nitronates with carbon nucleophiles. J. Org. Chem., 69, 8485–8483.

Norbury, A. H. (1975). Coordination chemistry of cyanate, thiocyanate and selenocyanate ions. Adv. Inorg. Chem., 17, 232–384.

Properties

CAS No.

109909-16-2

Molecular Formula

C2NO2-

Molecular Weight

70.03 g/mol

IUPAC Name

cyanoformate

InChI

InChI=1S/C2HNO2/c3-1-2(4)5/h(H,4,5)/p-1

InChI Key

HJMZMZRCABDKKV-UHFFFAOYSA-M

Canonical SMILES

C(#N)C(=O)[O-]

Origin of Product

United States

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